tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Ortho-effect Steric hindrance Palladium-catalyzed cross-coupling

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086391-99-2) is a racemic N-Boc-protected α-methylbenzylamine essential for regioselective Pd-catalyzed cross-couplings (Suzuki/Buchwald) and dibenz[c,e]azepine synthesis. The Boc group enables orthogonal acid-labile protection—impossible with free amine 113899-55-1; the ortho-bromine ensures steric/electronic properties unmatched by meta/para isomers. Procure the racemate for achiral routes, or single enantiomers (R)-1086600-12-5 / (S)-1187932-11-1 for stereospecific applications. Inquire for ≥95% purity.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 1086391-99-2
Cat. No. B1395104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(2-bromophenyl)ethyl)carbamate
CAS1086391-99-2
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
InChIKeyRMNWPYMNQJCFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086391-99-2) – Procurement and Baseline Characterization


tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086391-99-2) is a racemic N-Boc-protected α-methylbenzylamine derivative bearing an ortho-bromophenyl substituent, with a molecular formula of C₁₃H₁₈BrNO₂ and a molecular weight of approximately 300.19 g/mol . The compound possesses one asymmetric center, resulting in a calculated LogP of 3.78 and an Fsp³ value of 0.46 . It is a white to off-white crystalline solid with a predicted boiling point of 375.2 ± 25.0 °C at 760 mmHg [1] and typically requires storage under dry, sealed conditions at room temperature [1]. The structural arrangement—combining a Boc-protected secondary amine with a strategically positioned ortho-bromine—confers distinct synthetic utility that cannot be trivially replicated by alternative aryl bromide or carbamate scaffolds.

Why Generic Substitution Fails for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086391-99-2) in Precision Synthesis


Procurement of alternative ortho-bromophenyl amine derivatives as substitutes for tert-butyl (1-(2-bromophenyl)ethyl)carbamate introduces significant risks to synthetic reproducibility and downstream functional outcomes. The Boc group provides orthogonal acid-labile protection stability , which is absent in the free amine analog 1-(2-bromophenyl)ethylamine (CAS 113899-55-1) . The ortho-substitution pattern dictates unique reactivity and steric properties compared to meta- or para-bromophenyl isomers , making cross-substitution invalid for regioselective transformations. Furthermore, the racemic form (CAS 1086391-99-2) differs critically from its single-enantiomer counterparts—(R)- (CAS 1086600-12-5) and (S)- (CAS 1187932-11-1) —with procurement of the incorrect stereoisomer potentially resulting in complete synthetic failure in enantioselective applications [1].

Quantitative Differentiation Evidence for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086391-99-2)


Ortho- versus Para-Bromophenyl Reactivity Differentiation in Cross-Coupling and Nucleophilic Substitution

The ortho-bromophenyl substituent in tert-butyl (1-(2-bromophenyl)ethyl)carbamate confers distinct reactivity characteristics relative to para- and meta-bromophenyl isomers. The ortho-bromine atom creates unique steric and electronic effects—specifically steric hindrance and potential intramolecular coordination—that influence its reactivity and binding properties in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . This structural feature enables site-selective transformations that are not achievable with the para-substituted analog 1-(4-bromophenyl)ethylamine or its Boc-protected derivative, where the bromine is positioned for unrestricted accessibility . Procurement of the correct ortho-substituted compound is therefore mandatory for applications requiring ortho-specific reactivity.

Ortho-effect Steric hindrance Palladium-catalyzed cross-coupling Nucleophilic aromatic substitution

Enantioselective Synthesis: Racemate versus Single-Enantiomer Stereochemical Integrity

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086391-99-2) is the racemic mixture containing equimolar (R)- and (S)-enantiomers, possessing one asymmetric center with a predicted specific rotation of zero . This contrasts with the single-enantiomer forms: (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086600-12-5) and (S)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1187932-11-1) . In the synthesis of enantiomerically enriched dibenz[c,e]azepines, ω-transaminase (ω-TA) biocatalysts are successfully employed for the production of enantiopure 1-(2-bromophenyl)ethan-1-amine [1], demonstrating the critical importance of chirality for this scaffold. Procurement of the racemate for enantioselective applications would introduce 50% of the undesired stereoisomer, fundamentally compromising enantiomeric excess (ee) and synthetic yield, whereas the appropriate single enantiomer is required to maintain stereochemical fidelity in asymmetric synthesis pathways.

Chiral building block Stereochemical integrity Enantioselective synthesis Dibenz[c,e]azepines

Boc Protection versus Free Amine: Orthogonal Stability and Controlled Deprotection

The presence of the tert-butyl carbamate (Boc) protecting group in tert-butyl (1-(2-bromophenyl)ethyl)carbamate (MW 300.19 g/mol, C₁₃H₁₈BrNO₂) provides acid-labile orthogonal protection not available in the free amine analog 1-(2-bromophenyl)ethylamine (MW 200.08 g/mol, C₈H₁₀BrN) . The Boc group enables controlled deprotection strategies in multi-step organic syntheses, facilitating selective nitrogen functionalization while preserving the sensitive ortho-bromophenyl moiety . Additionally, the Boc protecting group functions as a steric director: in N-Boc-protected brominated aromatic amines, the Boc group enhances steric hindrance around nitrogen, facilitating subsequent regioselective transformations . The free amine lacks this protective capability and may undergo unwanted side reactions including oxidation, protonation, or nucleophilic attack under reaction conditions where the Boc-protected analog remains stable. The compound exhibits predicted pKa of 11.81 ± 0.46 , confirming its basic nature when deprotected, but the Boc group effectively masks this reactivity until the deprotection step.

Protecting group strategy Orthogonal protection Boc deprotection Multi-step synthesis

Validated Intermediate Status in Biocatalytic Dibenz[c,e]azepine Synthesis

In peer-reviewed primary research, ω-transaminase (ω-TA) biocatalysts were successfully employed for the production of enantiopure 1-(2-bromophenyl)ethan-1-amine, which serves as a critical chiral precursor for the dibenz[c,e]azepine scaffold [1]. This established synthetic route, published in Angewandte Chemie International Edition (67 citations), demonstrates that the 2-bromophenyl ethylamine framework is a validated intermediate for constructing therapeutically relevant seven-membered nitrogen heterocycles. The racemic tert-butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086391-99-2) is the direct synthetic precursor to this chiral amine via Boc deprotection. In contrast, alternative aryl bromide building blocks lacking this specific ortho-substituted α-methylbenzylamine architecture—such as 2-(2-bromophenyl)ethylamine (homologated chain) or N-(2-bromobenzyl)-1-phenylmethanamine (differently substituted)—cannot access the identical dibenz[c,e]azepine core via the validated biocatalytic pathway without substantial synthetic redesign. The specific molecular geometry and substitution pattern of this compound are thus uniquely positioned within established literature precedents for constructing this pharmacologically relevant heterocyclic class.

Biocatalysis Dibenz[c,e]azepines Pharmaceutical intermediates Enantiopure amines

Procurement-Driven Application Scenarios for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086391-99-2)


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection

In medicinal chemistry programs constructing complex bioactive molecules, tert-butyl (1-(2-bromophenyl)ethyl)carbamate is the optimal procurement choice when synthetic routes require orthogonal protection of a secondary amine. The Boc group enables controlled deprotection strategies that are impossible with the free amine 1-(2-bromophenyl)ethylamine . This compound is appropriate for use as an intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis, where carbamate derivatives serve as key building blocks . The Boc group also enhances steric hindrance around nitrogen, facilitating subsequent regioselective transformations [1], making this compound particularly valuable for stepwise construction of complex molecular architectures where amine nucleophilicity must be temporarily masked.

Ortho-Specific Palladium-Catalyzed Cross-Coupling and Biaryl Construction

For synthetic routes involving Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions where ortho-substitution effects are critical, this compound is the appropriate procurement selection. The ortho-bromophenyl substituent confers distinct steric hindrance and electronic properties that cannot be replicated with para-bromophenyl isomers . The bromo substituent specifically enables participation in cross-coupling reactions for constructing biaryl systems , and ligand-controlled arylation methodologies for Boc-protected amines provide site-selective transformations at the α- or β-position [1]. Substitution with the incorrect positional isomer would fundamentally alter the steric and electronic environment, compromising regioselectivity and yield in these palladium-catalyzed transformations.

Construction of Enantiomerically Enriched Dibenz[c,e]azepine Scaffolds via Biocatalysis

In research programs targeting dibenz[c,e]azepine frameworks—a class of secondary amines with established pharmaceutical relevance—tert-butyl (1-(2-bromophenyl)ethyl)carbamate is the correct procurement choice as the Boc-protected precursor. Peer-reviewed literature demonstrates that ω-transaminase biocatalysts are successfully employed for the production of enantiopure 1-(2-bromophenyl)ethan-1-amine, enabling an orthogonal route for the installation of chirality into the dibenz[c,e]azepine framework . For stereospecific applications, the appropriate single enantiomer—(R)- (CAS 1086600-12-5) or (S)- (CAS 1187932-11-1)—must be procured, as using the racemate would introduce 50% undesired stereoisomer [1]. Alternative building blocks lacking this specific α-methylbenzylamine architecture are not validated substrates for this established biocatalytic pathway.

Chiral Pool Synthesis and Enantiopure Intermediate Production

For synthetic programs requiring enantiopure building blocks, procurement of the correct stereoisomer of tert-butyl (1-(2-bromophenyl)ethyl)carbamate is essential. The (S)-enantiomer (CAS 1187932-11-1) can be synthesized via enantioselective organocatalytic α-bromination achieving 95–97% enantiomeric excess . The (S)-enantiomer is specifically used as a reactant in the synthesis of enantiomerically enriched dibenz[c,e]azepines . Procurement of the racemate (CAS 1086391-99-2) for applications requiring stereochemical purity would result in a 50% theoretical yield loss and compromise the enantiomeric purity of downstream chiral products. The compound's chiral nature—with one asymmetric center [1]—makes it a valuable entry point for accessing enantiopure α-methylbenzylamine derivatives used in asymmetric catalysis and chiral drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.